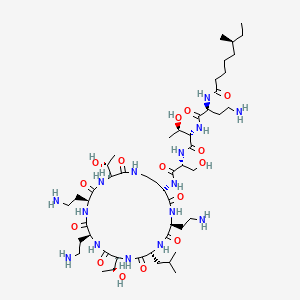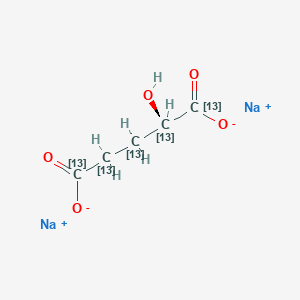
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled compound. It is a derivative of (2R)-2-Hydroxyglutaric Acid, where five carbon atoms are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the incorporation of carbon-13 labeled precursors into the (2R)-2-Hydroxyglutaric Acid structure. The process may include the following steps:
Starting Material: The synthesis begins with a carbon-13 labeled precursor, such as carbon-13 labeled glucose.
Enzymatic Conversion: The precursor undergoes enzymatic conversion to produce carbon-13 labeled (2R)-2-Hydroxyglutaric Acid.
Salt Formation: The labeled acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways. The product is then extracted, purified, and converted into the disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-oxoglutaric acid.
Reduction: The carboxyl groups can be reduced to form 2-hydroxyglutaric acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products
Oxidation: 2-Oxoglutaric acid.
Reduction: 2-Hydroxyglutaric acid derivatives.
Substitution: Various substituted glutaric acid derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research, including:
Metabolic Studies: It is used to trace metabolic pathways and study the metabolism of 2-hydroxyglutaric acid in biological systems.
NMR Spectroscopy: The carbon-13 label makes it useful in NMR spectroscopy for studying molecular structures and dynamics.
Medical Research: It is used to investigate the role of 2-hydroxyglutaric acid in diseases such as cancer and metabolic disorders.
Industrial Applications: It is used in the production of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor of specific enzymes. The carbon-13 label allows researchers to track its movement and interactions within biological systems. It can affect molecular targets such as enzymes involved in the tricarboxylic acid cycle and other metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Hydroxyglutaric Acid Disodium Salt-13C5: The enantiomer of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5.
2-Oxoglutaric Acid Disodium Salt-13C5: An oxidized form of 2-hydroxyglutaric acid.
(2R)-2-Hydroxyglutaric Acid Disodium Salt: The non-labeled version of the compound.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies using NMR spectroscopy. This labeling provides a distinct advantage in tracing and analyzing metabolic pathways compared to non-labeled or differently labeled compounds.
Propiedades
IUPAC Name |
disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-JVBXKYRZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

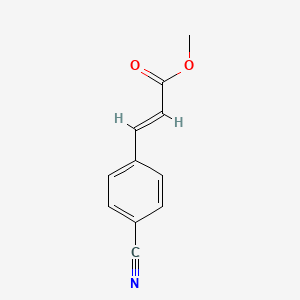
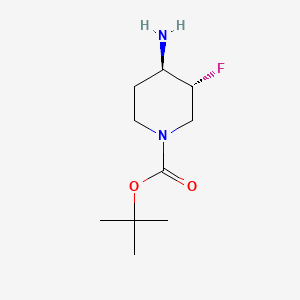
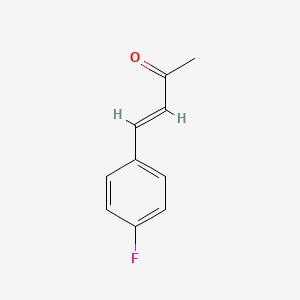
![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)

